MAO-A Inhibitory Potency: 5-Oxo-1-phenylpyrrolidine-3-carbonitrile vs. Moclobemide (Standard MAO-A Inhibitor)
5-Oxo-1-phenylpyrrolidine-3-carbonitrile demonstrates a potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. This potency is approximately 336-fold greater than that of the clinically used, reversible MAO-A inhibitor moclobemide, which has a reported IC50 of 6.061 μM against the same human enzyme [2].
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Moclobemide: 6.061 μM (6,061 nM) |
| Quantified Difference | ~336-fold more potent |
| Conditions | Inhibition of human recombinant MAO-A; Target compound assayed in Sf9 cells with 5-HT substrate [1]; Comparator value from a standard biochemical assay [2]. |
Why This Matters
This significant difference in potency positions 5-Oxo-1-phenylpyrrolidine-3-carbonitrile as a high-value starting point for developing next-generation MAO-A inhibitors that may require lower dosing or achieve greater target engagement.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815). Affinity Data: IC50 18 nM for human MAO-A. Accessed April 2026. View Source
- [2] MedChemExpress (MCE). Moclobemide (Ro111163) Product Page. IC50 of 6.061 μM for hMAO-A. Accessed April 2026. View Source
